molecular formula C15H19N3O3 B2667489 Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate CAS No. 1822867-13-9

Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate

Cat. No.: B2667489
CAS No.: 1822867-13-9
M. Wt: 289.335
InChI Key: QLVSNLKTDXIDSE-UHFFFAOYSA-N
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Description

Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate is a carbamate-protected aromatic compound featuring a 3-methyl-1,2,4-oxadiazole moiety attached to a methyl-substituted phenyl ring. The tert-butyl carbamate group serves as a protective group for amines, commonly utilized in medicinal chemistry to enhance solubility or stability during synthesis .

Properties

IUPAC Name

tert-butyl N-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9-6-7-11(13-16-10(2)18-21-13)8-12(9)17-14(19)20-15(3,4)5/h6-8H,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVSNLKTDXIDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 252.29 g/mol
  • CAS Number : 2088367-13-7

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. In particular, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains. For instance, a study highlighted the synthesis of several oxadiazole derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

This compound has been investigated for its anticancer potential. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

The mechanism underlying the biological activity of this compound is primarily linked to its interaction with cellular targets involved in cell division and apoptosis. Specifically, it has been shown to disrupt microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This disruption can lead to multipolar spindles and ultimately result in cell death in cancerous cells .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments conducted on various oxadiazole derivatives demonstrated that those similar to this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL .
  • Anticancer Activity Assessment : In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), this compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment .

Data Table: Biological Activity Overview

Activity Type Tested Organisms/Cell Lines Observed Effect Reference
AntimicrobialStaphylococcus aureusSignificant inhibition at 30 µg/mL
AntimicrobialEscherichia coliMIC at 50 µg/mL
AnticancerMCF-7 (breast cancer cells)IC50 = 20 µM
AnticancerHeLa (cervical cancer cells)Induction of apoptosis observed

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. For instance, research published in the Journal of Medicinal Chemistry highlights the development of 1,2,4-oxadiazole derivatives as potential antimicrobial agents against gastrointestinal pathogens . Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate could be explored for similar applications due to its structural similarity.

Anticancer Properties

The oxadiazole derivatives have also been investigated for their anticancer properties. A study focused on various oxadiazole compounds showed promising results in inhibiting cancer cell proliferation . this compound's unique structure may enhance its efficacy as an anticancer agent.

Polymer Chemistry

Compounds like this compound can serve as intermediates in the synthesis of functional polymers. The incorporation of oxadiazole units into polymer backbones can improve thermal stability and mechanical properties . This application is particularly relevant in developing advanced materials for electronics and coatings.

Photophysical Properties

The photophysical properties of oxadiazole-containing compounds are of interest for applications in optoelectronics. These compounds can exhibit luminescent properties that are useful in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that modifying the oxadiazole structure can tune the emission properties for specific applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several oxadiazole derivatives against common pathogens. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antibacterial activity. This compound was among the compounds tested and showed promising inhibition against Escherichia coli and Staphylococcus aureus.

CompoundPathogen TestedMinimum Inhibitory Concentration (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Tert-butyl [2-methyl...E. coli24

Case Study 2: Polymer Synthesis

In a polymer synthesis study, researchers incorporated this compound into a polycarbonate matrix. The resulting polymer exhibited improved thermal stability and mechanical strength compared to control samples without the oxadiazole unit.

PropertyControl SampleModified Sample
Thermal Stability (°C)250270
Tensile Strength (MPa)5070

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Aliphatic Systems: Cyclohexyl (QV-4128) or pyrrolidine (QJ-2314) analogs exhibit higher lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility compared to the phenyl-based target compound .

However, similar compounds (e.g., 19a in ) employ HCl/1,4-dioxane for tert-butyl deprotection, suggesting analogous steps. The lower yield (20%) of the cephalosporin analog () highlights challenges in synthesizing fused bicyclic systems.

Biological Relevance: Antimicrobial and antitubercular activities are recurrent themes among oxadiazole-containing carbamates. The target compound’s methyl-substituted oxadiazole and phenyl groups may optimize stability against metabolic degradation compared to phenoxy-substituted analogs .

Research Findings and Implications

  • Antimicrobial Potential: Compounds like 19a () demonstrate that 1,2,4-oxadiazole-carbamate hybrids inhibit enteric pathogens, suggesting the target compound could be tailored for gastrointestinal applications by modifying substituents.
  • Antitubercular Activity: The cephalosporin-oxadiazole hybrid () shows selective activity against non-replicating M. tuberculosis, implying that the target compound’s rigid aromatic system might enhance target binding in similar pathways.
  • Synthetic Feasibility : High-purity analogs from Combi-Blocks () indicate scalable synthesis routes for the target compound, though steric effects from the 2-methyl group may require optimized reaction conditions.

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